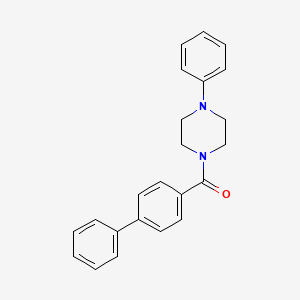
1-(4-biphenylylcarbonyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-phenylpiperazine, also known as BCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Upon binding to the receptor, this compound activates downstream signaling pathways that modulate neurotransmitter release, ion channel activity, and gene expression. The exact mechanism by which this compound modulates these processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its role as a 5-HT1A receptor ligand, this compound has been shown to modulate the activity of other neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-phenylpiperazine in lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-phenylpiperazine. One area of focus is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Another area of focus is the investigation of the therapeutic potential of this compound and its derivatives in the treatment of various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanisms by which this compound modulates neurotransmitter release, ion channel activity, and gene expression.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves the reaction of 4-biphenylcarboxylic acid with 1,4-diphenylpiperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a ligand for the serotonin 5-HT1A receptor. This compound has been shown to exhibit high affinity and selectivity for this receptor, making it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
特性
IUPAC Name |
(4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSKWYZIZGSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

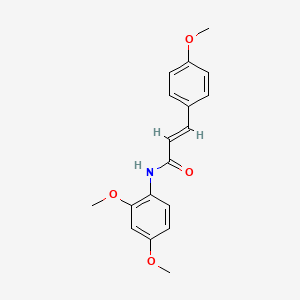
![2-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5608146.png)
![3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5608159.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)
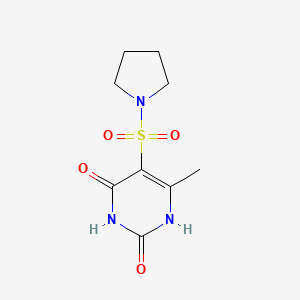
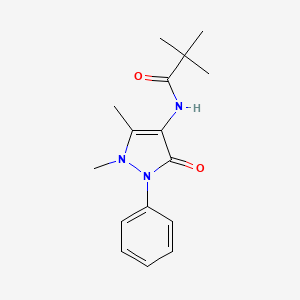

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
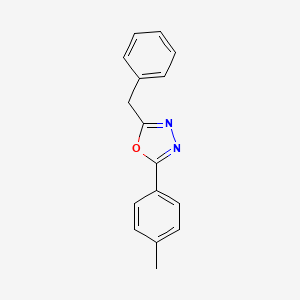
![N-(2,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608216.png)
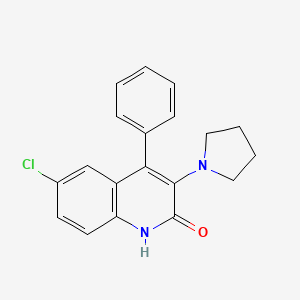
![(1S,9R)-11-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5608236.png)
![3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)